H-Met-AMC vs. Ala-AMC/Leu-AMC: Comparative Enzyme Specificity in Porcine Methionyl Aminopeptidase
In purified porcine skeletal muscle methionyl aminopeptidase assays, H-Met-AMC (reported as Met-AMC) demonstrated equivalent maximal hydrolytic activity to Lys-AMC, Ala-AMC, and Leu-AMC, indicating that these four substrates are all efficiently cleaved by the enzyme [1]. However, Pro-AMC was not hydrolyzed at all, confirming that the N-terminal residue dictates substrate recognition. This places H-Met-AMC among the most active substrates for this class of enzyme, validating its utility in assays where methionine-specific cleavage is required but where cross-reactivity with alanine or leucine substrates may be undesirable or confounding [1].
| Evidence Dimension | Relative hydrolytic activity (qualitative ranking) |
|---|---|
| Target Compound Data | Maximal activity (ranked among top substrates) |
| Comparator Or Baseline | Ala-AMC, Leu-AMC, Lys-AMC (maximal activity); Pro-AMC (no hydrolysis) |
| Quantified Difference | H-Met-AMC activity equivalent to Ala-AMC and Leu-AMC; Pro-AMC shows 0% relative activity |
| Conditions | Purified soluble methionyl aminopeptidase from porcine skeletal muscle; pH 7.5, 40°C; 7-amido-4-methylcoumarin (-AMC) substrates |
Why This Matters
This establishes H-Met-AMC as a validated substrate for methionyl aminopeptidase with activity comparable to the most efficient aminoacyl-AMC substrates, while the lack of Pro-AMC hydrolysis confirms that substrate selection cannot be arbitrary.
- [1] Flores M, Aristoy MC, Toldrá F. Purification and characterization of a soluble methionyl aminopeptidase from porcine skeletal muscle. Meat Science. 2000 Nov;56(3):247-254. View Source
